4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine
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Overview
Description
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolopyridines These compounds are characterized by a pyrrole ring fused to a pyridine ring, which is further connected to a pyrimidine ring and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core.
Substitution Reactions: The pyrrolopyridine core is then subjected to substitution reactions to introduce the pyrimidine and o-tolyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs)
Cancer Research: Due to its inhibitory activity against FGFRs and CDKs, the compound is explored for its potential in cancer therapy, particularly in inhibiting tumor cell proliferation and inducing apoptosis
Biological Studies: The compound is used in various biological assays to study its effects on cell signaling pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine involves its interaction with specific molecular targets, such as FGFRs and CDKs. The compound inhibits these kinases by binding to their active sites, thereby blocking their activity and disrupting downstream signaling pathways. This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and are studied for their potential in cancer therapy.
Uniqueness
The uniqueness of 4-(1H-pyrrolo[3,2-c]pyridin-3-yl)-N-o-tolylpyrimidin-2-amine lies in its specific structural features and its dual inhibitory activity against both FGFRs and CDKs. This dual activity makes it a promising candidate for further development as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C18H15N5 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-(1H-pyrrolo[3,2-c]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5/c1-12-4-2-3-5-15(12)22-18-20-9-7-17(23-18)14-11-21-16-6-8-19-10-13(14)16/h2-11,21H,1H3,(H,20,22,23) |
InChI Key |
OGYQILGRPOUUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=CC(=N2)C3=CNC4=C3C=NC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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